molecular formula C5H4O2S B3255181 3,4-Methylenedioxythiophene CAS No. 251-37-6

3,4-Methylenedioxythiophene

Cat. No.: B3255181
CAS No.: 251-37-6
M. Wt: 128.15 g/mol
InChI Key: AVBCFBRGFCGJKX-UHFFFAOYSA-N
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Description

3,4-Methylenedioxythiophene is an organosulfur compound with the molecular formula C6H6O2S It is a derivative of thiophene, where the 3 and 4 positions are substituted with a methylenedioxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Methylenedioxythiophene can be synthesized through several methods. One common approach involves the cyclization of 3,4-dimethoxythiophene with ethylene glycol in the presence of a strong acid catalyst. Another method includes the reaction of 2,3-butanedione, trimethyl orthoformate, and ethylene glycol to form the dioxane ring, followed by sulfidization with elemental sulfur to yield the target compound .

Industrial Production Methods: For industrial production, the synthesis of this compound often involves the use of microwave-assisted reactions to enhance yield and reduce reaction time. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3,4-Methylenedioxythiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to thiol derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups at the 2 and 5 positions of the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophenes .

Mechanism of Action

The mechanism by which 3,4-Methylenedioxythiophene exerts its effects is primarily through its ability to form conductive polymers. The polymerization process involves the formation of radical cations, which subsequently attack neutral molecules, leading to deprotonation and polymer growth. This results in the formation of a conjugated polymer chain with high electrical conductivity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly suitable for applications requiring high conductivity and stability .

Properties

IUPAC Name

thieno[3,4-d][1,3]dioxole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2S/c1-4-5(2-8-1)7-3-6-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBCFBRGFCGJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CSC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

126213-52-3
Details Compound: Poly(3,4-methylenedioxythiophene)
Record name Poly(3,4-methylenedioxythiophene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126213-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20620062
Record name 2H-Thieno[3,4-d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251-37-6
Record name 2H-Thieno[3,4-d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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